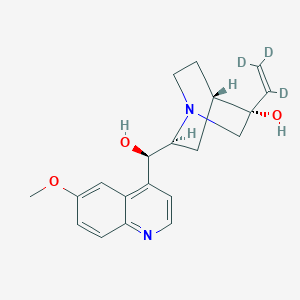
(-)-(3S)-3-Hydroxyquinine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-(3S)-3-Hydroxyquinine-d3: is a deuterated derivative of 3-hydroxyquinine, a compound known for its various applications in medicinal chemistry. The deuterium atoms in this compound replace the hydrogen atoms, which can provide unique properties such as increased stability and altered metabolic pathways. This compound is often used in research to study the pharmacokinetics and pharmacodynamics of quinine derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3S)-3-Hydroxyquinine-d3 typically involves the deuteration of 3-hydroxyquinine. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Using deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: (-)-(3S)-3-Hydroxyquinine-d3 can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine derivatives.
Substitution: Various substituted quinine derivatives depending on the reagent used.
科学研究应用
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the study of enzyme interactions and metabolic pathways.
- Acts as a probe in biological assays to understand the behavior of quinine derivatives.
Medicine:
- Investigated for its potential antimalarial properties.
- Studied for its effects on cardiovascular and neurological systems.
Industry:
- Used in the development of pharmaceuticals and fine chemicals.
- Employed in the production of deuterated drugs for improved pharmacokinetic profiles.
作用机制
The mechanism of action of (-)-(3S)-3-Hydroxyquinine-d3 involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in binding to active sites of enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and altered pharmacokinetics compared to non-deuterated analogs.
相似化合物的比较
3-Hydroxyquinine: The non-deuterated analog with similar chemical properties but different metabolic stability.
Quinine: A well-known antimalarial compound with a similar core structure but lacking the hydroxyl group at the 3-position.
Dihydroquinine: A reduced form of quinine with different pharmacological properties.
Uniqueness:
- The presence of the hydroxyl group at the 3-position enhances its binding affinity to certain molecular targets, making it a valuable compound in research and pharmaceutical development.
(-)-(3S)-3-Hydroxyquinine-d3: stands out due to its deuterium atoms, which provide increased stability and unique pharmacokinetic properties.
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
(3S,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1/i1D2,3D |
InChI 键 |
BSRUJCFCZKMFMB-WZKQBESDSA-N |
手性 SMILES |
[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



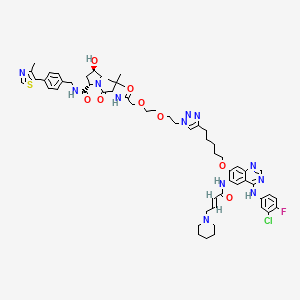

![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)


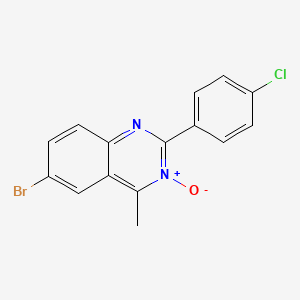
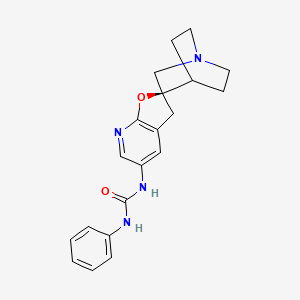

![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

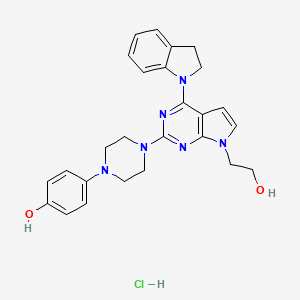
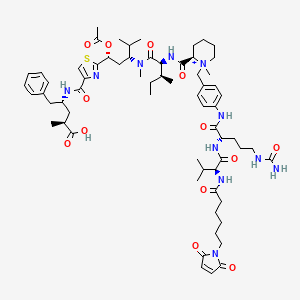
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
